Ethyl 9-bromononanoate
Description
Contextualizing Ethyl 9-bromononanoate within Synthetic Organic Chemistry
This compound is classified as a brominated fatty acid ester. smolecule.com Its structure consists of a nine-carbon aliphatic chain with a bromine atom at the terminal (ω-position) and an ethyl ester group at the other end. This linear, bifunctional arrangement is key to its utility. The ethyl ester group can undergo various transformations, such as hydrolysis or reduction, while the terminal bromine atom serves as a reactive handle for nucleophilic substitution and coupling reactions. smolecule.com
The presence of the bromine atom at the end of the carbon chain makes it an excellent electrophile, susceptible to attack by nucleophiles in reactions such as the SN2 (bimolecular nucleophilic substitution) reaction. This reactivity allows for the straightforward introduction of the nine-carbon chain into other molecules, forming new carbon-carbon or carbon-heteroatom bonds. This capability positions this compound as a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and specialty organic materials. ketonepharma.com
Historical Perspective on Brominated Esters as Versatile Synthetic Intermediates
The use of halogenated compounds, particularly bromo-organics, has long been a cornerstone of organic synthesis. nih.govacs.org Historically, chemists utilized hazardous reagents like molecular bromine for bromination reactions. nih.govacs.org Over the decades, significant progress has been made in developing safer and more selective brominating agents, but the fundamental value of the carbon-bromine bond has remained constant. nih.gov
Brominated esters, as a class, are prized for their dual functionality. The bromine atom acts as a good leaving group, facilitating a wide array of transformations including substitutions, eliminations, and organometallic coupling reactions. nih.govresearchgate.net This versatility allows chemists to use these compounds as scaffolds to build molecular complexity. The ability to selectively react at the carbon-bromine bond without disturbing the ester functionality (or vice versa) provides a powerful tool for multi-step syntheses. This strategic advantage has been leveraged in the creation of natural products, pharmaceuticals, and advanced materials for over a century. researchgate.netfiveable.me
Overview of Current Research Trajectories Involving this compound
Current research involving this compound primarily focuses on its application as a synthetic precursor for high-value chemicals and pharmaceutical intermediates. chemsrc.com Its terminal bromine atom facilitates efficient SN2 reactions, a key finding that underpins its use in various synthetic pathways.
One significant area of application is in the synthesis of complex lipids and long-chain organic molecules. For instance, its structural analog, Ethyl 8-bromooctanoate, is used to prepare long-chain alcohols and other esters, which have applications as lubricants and plasticizers. smolecule.com By analogy, this compound serves as a valuable building block for similar long-chain derivatives and in the construction of heterocyclic compounds, which are core structures in many biologically active molecules. smolecule.com
Furthermore, the lipophilicity of this compound, indicated by its relatively high LogP value, makes it a suitable component for lipid-based formulations that may require enhanced tissue retention. Research has pointed to its utility as a precursor in the synthesis of ionizable lipids, which are critical components of lipid nanoparticles (LNPs) used in advanced drug delivery systems. A patent has also cited the use of this compound in the preparation of intermediates for double-acylated GLP-1 derivatives, highlighting its relevance in pharmaceutical development. google.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28598-81-4 | sigmaaldrich.comadvancedbiochemicals.com |
| Molecular Formula | C₁₁H₂₁BrO₂ | advancedbiochemicals.comuni.lu |
| Molecular Weight | 265.19 g/mol | sigmaaldrich.comadvancedbiochemicals.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Boiling Point | 180 °C at 30 mmHg | sigmaaldrich.com |
| Density | 1.17 g/cm³ | |
| LogP | 3.68 |
Comparison with Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₁₁H₂₁BrO₂ | 265.19 | Ethyl ester group. |
| Mthis compound | C₁₀H₁₉BrO₂ | ~250.9 | Methyl ester group, resulting in lower molecular weight and lipophilicity. |
| Methyl 8-bromooctanoate | C₉H₁₇BrO₂ | 237.13 | Shorter (eight-carbon) chain, which may lead to faster SN2 reaction kinetics due to reduced steric hindrance. |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 9-bromononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBPLOPBKIUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951456 | |
| Record name | Ethyl 9-bromononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28598-81-4, 2881-62-1 | |
| Record name | Nonanoic acid, 9-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28598-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 9-bromononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium acetylide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Nonanoic acid, 9-bromo-, ethyl ester | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 9-Bromononanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 9 Bromononanoate
Esterification Pathways from 9-Bromononanoic Acid and its Precursors
The most direct route to Ethyl 9-bromononanoate involves the esterification of its corresponding carboxylic acid, 9-bromononanoic acid.
Classical Acid-Catalyzed Esterification Protocols
The Fischer-Speier esterification is a conventional and widely used method for producing esters. This reaction involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. In the synthesis of this compound, 9-bromononanoic acid is refluxed with absolute ethanol (B145695), using an acid like concentrated sulfuric acid or p-toluenesulfonic acid as the catalyst. google.com The reaction is typically run for several hours to drive the equilibrium towards the product. google.comtandfonline.com Water, a byproduct of the reaction, is often removed to improve the yield. google.com A similar process for the synthesis of ethyl 8-bromooctanoate reports yields as high as 85-89%. google.com
Table 1: Conditions for Acid-Catalyzed Esterification of Bromoalkanoic Acids
| Reactant | Alcohol | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 8-Bromooctanoic acid | Absolute Ethanol | Concentrated H₂SO₄ | 9 hours | 89% | google.com |
Thionyl Chloride Mediated Esterification
An alternative to direct acid-catalyzed esterification involves a two-step process mediated by thionyl chloride (SOCl₂). masterorganicchemistry.com In the first step, 9-bromononanoic acid is treated with thionyl chloride to form the more reactive acyl chloride intermediate, 9-bromononanoyl chloride. masterorganicchemistry.comucl.ac.uk This reaction effectively converts the carboxylic acid into a highly reactive derivative. masterorganicchemistry.com
The subsequent step involves reacting the newly formed acyl chloride with ethanol. This reaction is typically rapid and proceeds to completion to yield this compound, along with hydrogen chloride and sulfur dioxide as byproducts. masterorganicchemistry.com This method avoids the equilibrium limitations of Fischer esterification. A procedure involving the reaction of 8-bromooctanoic acid with thionyl chloride, followed by the addition of potassium tert-butoxide in THF and tert-butyl alcohol, demonstrates this pathway, though yields can be variable. ucl.ac.uk
Alternative Esterification Strategies for Enhanced Yield and Selectivity
To overcome the limitations of classical methods, such as harsh acidic conditions or the need for intermediate steps, milder and more selective esterification strategies have been developed. One such method is the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). This approach allows for the direct coupling of a carboxylic acid and an alcohol under mild conditions. For instance, the EDCI/DMAP-mediated esterification of 9-bromononanoic acid with prenol has been reported to achieve a 76% yield. This strategy offers high efficiency and is compatible with a wider range of functional groups.
Selective Bromination Techniques for Nonanoic Acid Derivatives
The synthesis of this compound is dependent on the availability of 9-bromononanoic acid or a derivative thereof. Achieving terminal bromination on a C9 alkyl chain requires selective chemical methods.
One classical method applicable for this purpose is the Hunsdiecker reaction. This reaction involves the thermal decomposition of a silver salt of a carboxylic acid in the presence of bromine. For example, the silver salt of methyl hydrogen sebacate (B1225510) (a C10 dicarboxylic acid monoester) can be heated with bromine in carbon tetrachloride to yield mthis compound. This reaction provides a route to terminally brominated esters from dicarboxylic acids.
Another approach involves the radical bromination of a precursor. While direct bromination of alkanes can lead to a mixture of products, using specific reagents can improve selectivity. The bromination of octanoic acid using N-bromosuccinimide (NBS) under radical conditions is a known method to produce 8-bromooctanoic acid, which can then be esterified. A similar strategy could theoretically be applied to nonanoic acid derivatives to achieve bromination at the terminal (ω) position, although controlling regioselectivity to favor the 9-position over others can be challenging.
Integration of Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact and improve safety and efficiency. ijrpr.comcore.ac.uk
Solvent-Free or Reduced-Solvent Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. ijrpr.com Solvent-free synthesis, where reactants interact directly, can lead to higher reaction rates, improved yields, and better atom economy due to increased reactant concentration. ijrpr.com
These principles can be applied to the synthesis of this compound. For example, esterification reactions can potentially be carried out under solvent-free conditions, using one of the reactants (e.g., excess ethanol) as the reaction medium. Techniques such as mechanochemical activation (using ball milling or grinding) or microwave-assisted synthesis can facilitate solvent-free reactions by providing the necessary energy for the chemical transformation. ijrpr.comsemanticscholar.org Continuous flow reactors, such as a jacketed screw reactor, offer another platform for performing solvent-free reactions, including nucleophilic substitutions and acylations, with precise control over temperature and residence time, leading to high conversion rates and cleaner product synthesis. rsc.org Adopting such methods for the production of this compound would align with sustainable manufacturing practices by minimizing waste and energy consumption. core.ac.uk
Catalytic Approaches for Enhanced Atom Economy and Reduced Waste Generation
The synthesis of this compound through catalytic methods represents a significant advancement in aligning chemical manufacturing with the principles of green chemistry. fzgxjckxxb.comsci-hub.st These approaches prioritize the maximization of atom economy—a concept developed to measure the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final product—and the minimization of hazardous waste. outsourcedpharma.comepa.govacs.org Catalytic processes are inherently superior in this regard as they often reduce the number of synthetic steps, lower energy requirements, and allow for the use of less hazardous materials, thereby preventing waste at its source. epa.govscispace.comechemi.com
Acid-Catalyzed Esterification
Direct esterification of 9-bromononanoic acid with ethanol, facilitated by an acid catalyst, is a primary example of an atom-economical route. This reaction, a variation of the classic Fischer-Speier esterification, typically employs a strong acid like sulfuric acid or p-toluenesulfonic acid in catalytic amounts. wikipedia.org The primary advantage of this method is its high atom economy, as the theoretical byproduct is only water. This contrasts sharply with non-catalytic methods that might involve converting the carboxylic acid to a more reactive species like an acid chloride, a process that generates stoichiometric waste. wikipedia.org
The direct catalytic pathway is efficient and minimizes separation costs and the generation of inorganic salt waste. mdpi.com By using one of the reactants, typically ethanol, in excess, the chemical equilibrium can be shifted towards the product, ensuring high conversion. wikipedia.org
Table 1: Reaction Parameters for Acid-Catalyzed Esterification
| Parameter | Description | Advantage in Atom Economy & Waste Reduction |
| Substrates | 9-Bromononanoic acid, Ethanol | Both reactants are incorporated into the final product structure, with the exception of the atoms that form water. |
| Catalyst | Sulfuric acid (catalytic amount) | A small amount of catalyst is needed, which does not contribute to the stoichiometric waste stream. echemi.com |
| Byproduct | Water (H₂O) | The only byproduct is innocuous and easily removed, leading to a near-perfect atom economy. wikipedia.org |
| Process | Fischer-Speier Esterification | Direct conversion avoids the use of activating reagents that would become waste products. wikipedia.orgmdpi.com |
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful technique for synthesizing compounds like this compound under mild, environmentally benign conditions. fzgxjckxxb.comijirset.com This method is particularly useful for reactions between reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). dalalinstitute.comscienceinfo.comwikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting a reactant from one phase to the other. dalalinstitute.comwikipedia.org
For instance, in the synthesis of bromoalkanoates, a PTC can transfer a bromide anion from an aqueous solution into an organic solvent to react with an appropriate substrate. researchgate.netrsc.org This approach offers several green advantages: it can eliminate the need for expensive and hazardous organic solvents, allows for the use of inexpensive inorganic bases and salts, and often results in faster reaction rates and higher yields with fewer byproducts. ijirset.comdalalinstitute.com
Table 2: Conceptual Model for Phase-Transfer Catalysis Synthesis
| Component | Role / Example | Advantage in Atom Economy & Waste Reduction |
| Organic Phase | Ethyl 9-tosylnonanoate (Substrate), Organic Solvent (e.g., Toluene) | Reaction occurs in a controlled environment. |
| Aqueous Phase | Sodium Bromide (NaBr) (Reagent) | Use of simple, inexpensive, and low-toxicity inorganic salts. dalalinstitute.com |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Shuttles bromide anion (Br⁻) into the organic phase for nucleophilic substitution. dalalinstitute.com |
| Overall Benefit | Biphasic System | Reduces the need for polar aprotic solvents (e.g., DMSO, DMF) that are difficult to recycle and dispose of. ijirset.com |
Enzymatic and Heterogeneous Catalysis
The use of biocatalysts, particularly lipases, represents a frontier in the green synthesis of esters. researchgate.netredalyc.org Enzymatic esterification operates under very mild conditions (moderate temperature and pressure) and exhibits high selectivity, which can eliminate the need for protecting groups and reduce the formation of byproducts. acs.orgresearchgate.net Lipase-catalyzed synthesis of ethyl esters from carboxylic acids or via transesterification from other esters is well-documented, offering a route with high conversion rates and producing a product often labeled as "natural." redalyc.orgresearchgate.net The only byproduct in direct enzymatic esterification is water, achieving excellent atom economy.
Similarly, the development of solid, heterogeneous catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and a reduction in processing stages. nijotech.comsapub.orgajol.info For example, solid acid catalysts like silica-supported zinc oxide have been used for the synthesis of fatty acid ethyl esters, demonstrating high catalytic activity and stability over multiple cycles. nijotech.comscienceworldjournal.org These catalysts are crucial for developing continuous flow processes, further enhancing efficiency and reducing the environmental footprint of chemical production. google.com
Table 3: Comparison of Advanced Catalytic Methodologies
| Catalytic Method | Key Features | Contribution to Green Chemistry |
| Enzymatic (Lipase) | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, biodegradable catalyst. researchgate.netmdpi.com | Reduces energy consumption, minimizes byproducts, uses renewable catalysts, and avoids hazardous reagents. redalyc.org |
| Heterogeneous | Reusable solid catalyst, suitable for continuous flow reactors, high thermal stability. sapub.orgajol.info | Simplifies product purification, reduces catalyst waste, and enhances process efficiency and scalability. nijotech.com |
Elucidation of Reactivity and Reaction Mechanisms of Ethyl 9 Bromononanoate
Nucleophilic Substitution Reactions at the ω-Bromo Center
The bromine atom at the C-9 position serves as a good leaving group, making the terminal carbon atom an electrophilic center susceptible to attack by nucleophiles. This reactivity is the basis for numerous synthetic applications.
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and their mechanisms are primarily categorized as either bimolecular (SN2) or unimolecular (SN1). libretexts.org
SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org This is a one-step, concerted process. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.orglibretexts.org For primary alkyl halides like ethyl 9-bromononanoate, the SN2 pathway is generally favored due to the relatively unhindered nature of the carbon atom bearing the leaving group. masterorganicchemistry.com Steric hindrance around the reaction center is a critical factor; as substitution on the carbon increases, the rate of SN2 reaction decreases significantly. masterorganicchemistry.commsu.edu The reaction proceeds via a "backside attack," where the nucleophile approaches from the side opposite to the leaving group. masterorganicchemistry.com
SN1 Mechanism: The SN1 mechanism involves a two-step process. The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate. ukessays.com The second step is the rapid attack of the nucleophile on this carbocation. ukessays.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. libretexts.org This pathway is more common for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. msu.edu For a primary halide like this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely under typical conditions.
Kinetic studies are crucial for distinguishing between these mechanisms. libretexts.org By varying the concentrations of the reactants and observing the effect on the reaction rate, the kinetic order can be determined. msu.edu For this compound, the reaction kinetics would be expected to be second-order, consistent with an SN2 mechanism.
The electrophilic nature of the terminal carbon in this compound allows it to react with a wide array of nucleophiles.
Oxygen Nucleophiles: Alkoxides and hydroxides can displace the bromide to form ethers and alcohols, respectively. For instance, reaction with sodium ethoxide would yield ethyl 9-ethoxynonanoate. Hydrolysis of the bromide under basic conditions can lead to the formation of ethyl 9-hydroxynonanoate.
Nitrogen Nucleophiles: Amines are effective nitrogen-based nucleophiles that react with this compound to form substituted amines. For example, reaction with ammonia (B1221849) would yield ethyl 9-aminononanoate, while reaction with a primary or secondary amine would result in a secondary or tertiary amine, respectively. In one study, this compound was reacted with a substituted amine in the presence of a base like sodium hydride or potassium tert-butoxide to achieve alkylation. ut.eegoogle.com
Carbon Nucleophiles: Carbon-based nucleophiles are essential for forming new carbon-carbon bonds, a key strategy in organic synthesis. libretexts.org
Enolates: Enolate ions, derived from compounds with acidic α-hydrogens like malonic esters, are powerful carbon nucleophiles. libretexts.org The malonic ester synthesis, for example, involves the alkylation of a malonate enolate with an alkyl halide. libretexts.org Reacting diethyl malonate with a base like sodium ethoxide generates a nucleophilic enolate that can then attack this compound to form a new C-C bond. libretexts.org
Cyanide: The cyanide ion (CN⁻) is another effective carbon nucleophile that can displace the bromide to introduce a nitrile group, extending the carbon chain by one atom.
Organometallic Reagents: While highly reactive organometallic reagents like Grignard reagents are typically not used for SN2 reactions with alkyl halides, other carbon nucleophiles are employed. masterorganicchemistry.com
A study demonstrated the use of bis(2,2,2-trifluoroethyl) malonate as an effective carbon nucleophile in a Mitsunobu reaction, which achieves dehydrative alkylation. organic-chemistry.org While this specific reaction involves an alcohol, it highlights the utility of activated methylene (B1212753) compounds as carbon nucleophiles. organic-chemistry.org Another approach involves the in-situ trapping of transient vinylnitroso species with carbon nucleophiles like potassium ester enolates to form new C-C bonds. nih.gov
This compound serves as a precursor for the synthesis of long-chain alcohols. smolecule.com This transformation typically involves a two-step process: nucleophilic substitution at the bromine center followed by reduction of the ester group.
Nucleophilic Substitution: The bromine atom is first replaced by a non-reducible nucleophile to introduce the desired functionality at the end of the chain.
Reduction: The ester group is then reduced to a primary alcohol. Common reducing agents for this purpose include strong hydride reagents like lithium aluminum hydride (LiAlH₄). Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes requiring elevated temperatures or specific solvents to effectively reduce esters. nih.gov
Alternatively, the bromine can be removed reductively first, followed by the reduction of the ester, although this is less common as it removes a useful functional handle.
Reactivity with Diverse Nucleophiles, including Oxygen, Nitrogen, and Carbon-based Species
Carbon-Carbon Bond Formation through Strategic Coupling Reactions
Beyond classical nucleophilic substitution, the C-Br bond in this compound is a valuable handle for modern cross-coupling reactions, enabling the formation of complex carbon skeletons.
Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. These reactions typically involve the coupling of an organometallic reagent (the nucleophile) with an organic halide (the electrophile). nih.gov
Organopalladium Catalysis: Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C bond formation.
Suzuki Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov this compound could potentially be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. sci-hub.se The use of bulky phosphine (B1218219) ligands can be critical for achieving high reactivity, especially with sterically demanding substrates.
Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, activated by a fluoride (B91410) source. organic-chemistry.org
Stille Coupling: This reaction utilizes an organotin reagent. wisc.edu
Organocopper Catalysis (Gilman Reagents): Lithium dialkylcuprates (Gilman reagents) are softer nucleophiles than Grignard or organolithium reagents and are particularly effective for coupling with alkyl halides. A cuprate (B13416276) reagent could potentially displace the bromide in this compound. Organocopper reagents have been used in conjugate addition reactions as well. nih.gov
Organonickel Catalysis: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. wiley-vch.de Nickel-catalyzed reductive coupling methods have been developed to join two electrophilic partners, such as an aryl halide and an alkyl halide. wisc.eduorganic-chemistry.org This approach avoids the need to pre-form sensitive organometallic nucleophiles. organic-chemistry.org this compound could serve as the alkyl halide partner in such a reaction. organic-chemistry.org Nickel catalysis has also been used in decarbonylative couplings and for functionalizing inert bonds. nih.govnih.gov
Table 1: Examples of Cross-Coupling Reactions
| Coupling Reaction | Nucleophile Partner | Electrophile Partner | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | This compound | Pd(PPh₃)₄, Base |
| Stille | R-Sn(Bu)₃ | This compound | Pd(PPh₃)₄ |
| Hiyama | R-Si(OR')₃ | This compound | Pd catalyst, F⁻ source |
| Nickel-Catalyzed Reductive Coupling | Aryl-Br | This compound | Ni catalyst, Zn (reductant) |
Grignard Reactions: The direct formation of a Grignard reagent from this compound (by reaction with magnesium metal) is complicated by the presence of the ester group. The highly nucleophilic Grignard reagent, once formed, would readily react with the ester of another molecule. masterorganicchemistry.com However, this compound can act as an electrophile in reactions with other Grignard reagents. While simple SN2 displacement on the primary bromide is possible, Grignard reagents are very strong bases and can also induce elimination reactions. Furthermore, if the Grignard reagent is intended to react at the ester carbonyl, it would add twice to form a tertiary alcohol. masterorganicchemistry.comyoutube.com
Reformatsky-Type Chemistry: The classic Reformatsky reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orglscollege.ac.in The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than a Grignard reagent and does not typically react with esters. wikipedia.orglscollege.ac.in While this compound is not an α-halo ester, a "Reformatsky-type" reaction could be envisaged where zinc is used to mediate the coupling of the bromo-ester with an electrophile. For example, the insertion of zinc into the C-Br bond would form an organozinc iodide, which could then react with various electrophiles. This approach has been extended to a variety of substrates and metals beyond the classical definition. nih.govbeilstein-journals.org
Cross-Coupling Methodologies (e.g., Organopalladium, Organocopper, Organonickel Catalysis)
Transesterification and Other Ester Functional Group Transformations
The ester group of this compound is a key functional moiety that can undergo several transformations, notably transesterification. This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and a new ester is formed. masterorganicchemistry.com For instance, the use of methanol (B129727) as a solvent under acidic catalysis would yield mthis compound. conicet.gov.ar
Base-catalyzed transesterification proceeds via a nucleophilic addition-elimination mechanism. An alkoxide, such as sodium methoxide, acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form the new ester. masterorganicchemistry.com
Beyond transesterification, the ester group can be hydrolyzed to the corresponding carboxylic acid, 9-bromononanoic acid, in the presence of a strong acid or base. Additionally, reduction of the ester group using powerful reducing agents like lithium aluminum hydride would yield the corresponding alcohol.
A study on the synthesis of inhibitors for protein kinase CK2 utilized this compound where the ester was subjected to hydrolysis using potassium hydroxide (B78521) after an initial reaction. ut.ee Another example is the synthesis of harmonine analogs, where isopropyl 9-bromononanoate was prepared from 9-bromononanoic acid and 2-propanol using sulfuric acid as a catalyst, demonstrating an esterification reaction, which is the reverse of hydrolysis. rsc.org
| Reaction Type | Reagents | Product | Reference |
| Acid-Catalyzed Transesterification | Methanol, Acid Catalyst | Mthis compound | conicet.gov.ar |
| Base-Catalyzed Transesterification | Sodium Methoxide, Methanol | Mthis compound | masterorganicchemistry.com |
| Hydrolysis | Strong Acid or Base (e.g., KOH) | 9-Bromononanoic Acid | ut.ee |
| Esterification | 9-Bromononanoic Acid, 2-Propanol, Sulfuric Acid | Isopropyl 9-bromononanoate | rsc.org |
| Reduction | Lithium Aluminum Hydride | (9-bromononyl)methanol |
Mechanistic Probing of Key Transformations Involving this compound
The reactivity of this compound is largely dictated by its two primary functional groups: the ethyl ester and the terminal bromine atom. Mechanistic understanding of its transformations is crucial for predicting reaction outcomes and optimizing conditions.
The bromine atom at the C9 position makes the terminal carbon electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This is a key feature utilized in the synthesis of various complex molecules. For instance, in the synthesis of ionizable lipids, the terminal bromine undergoes efficient SN2 reactions.
The mechanism of transesterification, as discussed previously, follows well-established pathways. Under basic conditions, it is a two-step addition-elimination process. masterorganicchemistry.com Under acidic conditions, the mechanism is more complex, involving a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED). masterorganicchemistry.com The choice of alcohol as the solvent can drive the equilibrium towards the desired product. For example, using a large excess of ethanol would favor the formation of the ethyl ester from another ester. conicet.gov.ar
In the context of more complex reactions, such as the synthesis of harmonine, the ester group of a related bromo-ester, isopropyl 9-bromononanoate, is a precursor to further transformations. rsc.org While the specific mechanistic details of every reaction involving this compound are not always explicitly detailed in the literature, they can be inferred from the general principles of organic chemistry. For example, in a Wittig-type reaction, the ester group would be inert while the bromo- functionality is converted to a phosphonium (B103445) salt. db-thueringen.de
Strategic Applications of Ethyl 9 Bromononanoate in Complex Molecule Synthesis
Role as a Versatile Building Block in Multistep Organic Synthesis
Ethyl 9-bromononanoate serves as a versatile building block in multistep organic synthesis due to its bifunctional nature. The presence of a reactive bromo group at one end and an ethyl ester at the other allows for sequential and selective reactions. This characteristic is fundamental in constructing complex molecular architectures where precise control over the introduction of different functional groups is necessary. smolecule.comlibretexts.orgyoutube.comsavemyexams.com
The bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the attachment of various molecular fragments to the nine-carbon chain. For instance, it can be readily replaced by alkoxy or aryloxy groups to form new esters with diverse properties. smolecule.com Simultaneously, the ethyl ester group can be hydrolyzed to a carboxylic acid or undergo other ester-related transformations. This dual reactivity enables chemists to build long-chain compounds with specific functionalities at both ends, a crucial strategy in the synthesis of complex target molecules. smolecule.com
An example of its utility is in the alkylation of various compounds. In one instance, this compound was used in the alkylation of a phenol (B47542) derivative in the presence of potassium carbonate to form an ether linkage, a key step in the synthesis of a more complex molecule. google.com This highlights its role in forming carbon-oxygen bonds, a common transformation in organic synthesis. The ability to participate in such a wide array of reactions makes this compound an indispensable tool for synthetic chemists aiming to construct intricate molecules from simpler, commercially available starting materials. calpaclab.comtcichemicals.com
Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
The unique structural features of this compound have made it a valuable intermediate in the synthesis of a variety of bioactive compounds and pharmaceutical drug candidates.
Design and Synthesis of Kinase Inhibitors and Related Probes
This compound has been utilized in the design and synthesis of kinase inhibitors, which are crucial in cancer therapy and other diseases. nih.govgoogle.comnih.govmdpi.com Its long alkyl chain serves as a linker to connect different pharmacophores, the active parts of a drug molecule. For example, it has been used in the alkylation of a precursor to synthesize inhibitors for protein kinase CK2. ut.ee The length and flexibility of the nine-carbon chain provided by this compound can influence the binding affinity and selectivity of the inhibitor to the target kinase. In one study, it was used to alkylate a phenol to create a C9 alkyl linker in a compound designed as a selective estrogen receptor degrader (SERD). google.com
| Application | Precursor Molecule | Reagents | Resulting Structure | Reference |
| Kinase Inhibitor Synthesis | 3,5-difluoro-4-((l.R,3.R)-2-(2-fluoro-2-mcthylpropyl)-3-mcthyl-2.3.4.9-tctrahydro-lH-pyrido | 3.4-b | indol- l -yl)phcnol | Potassium carbonate, MeCN |
| Protein Kinase CK2 Inhibitor | Compound 1 (a benzimidazole (B57391) derivative) | NaH, DMF | Alkylated intermediate | ut.ee |
Derivatization for Novel Anti-Tumor Agents and Other Therapeutic Leads
The chemical reactivity of this compound allows for its derivatization into novel compounds with potential therapeutic applications, including anti-tumor agents. google.comgoogle.comnih.gov For instance, it has been used as a raw material in a reaction sequence to obtain a yellow oily solid with a reported yield of 79%, which is a precursor to a dual-target inhibitor for FGFR and HDAC, both implicated in cancer. google.com The ability to introduce a long lipophilic chain can enhance the cellular uptake and pharmacokinetic properties of the resulting drug candidates. In another example, it was reacted with a fluorinated phenol derivative as part of the synthesis of compounds for treating cancer. google.com
Potential in Targeted Drug Delivery Systems Utilizing Lipid Conjugates
This compound's structure is well-suited for the development of lipid-drug conjugates (LDCs), a promising strategy for targeted drug delivery. nih.govamericanpharmaceuticalreview.comntno.orgnih.gov By covalently attaching a drug molecule to a lipid-like structure derived from this compound, the resulting conjugate can exhibit improved properties such as increased lipophilicity, enhanced loading into lipid-based carriers like liposomes and nanodroplets, and better penetration into tumor cells. nih.govntno.org This approach can help overcome challenges like low drug loading and premature release of therapeutics from delivery vehicles. ntno.org The conjugation of hydrophilic drugs to lipid moieties can increase their compatibility with the lipophilic components of drug delivery systems, thereby improving their therapeutic efficacy. nih.gov
Contributions to Polymer Science and Materials Development
Beyond its applications in medicinal chemistry, this compound also plays a role in the field of polymer science and the development of new materials. bldpharm.comgoogleapis.com
Monomer or Initiator in Controlled Polymerization Processes
This compound can function as either a monomer or an initiator in controlled polymerization reactions, which are techniques used to synthesize polymers with well-defined structures and properties. mdpi.comcmu.educore.ac.ukrsc.org For example, in photoinduced Atom Transfer Radical Polymerization (ATRP), a modern method for creating complex polymer architectures, compounds similar to this compound (alkyl halides) are used as initiators. cmu.edu The bromine atom can be abstracted to generate a radical that initiates the polymerization of monomers.
Furthermore, its bifunctional nature allows for the synthesis of polymers with functional end groups. The ester group can be preserved during polymerization and later modified to attach other molecules, leading to the creation of block copolymers or other advanced polymer structures. This versatility makes this compound a valuable component in the toolbox of polymer chemists for designing materials with tailored properties for various applications.
Synthesis of Functionalized Polymeric Materials and Nanomaterials
This compound serves as a critical building block in polymer chemistry, primarily utilized as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edutcichemicals.com Its bifunctional nature, possessing both an ester group and a terminal alkyl bromide, allows for the synthesis of well-defined polymers with specific functionalities and architectures. The terminal bromine atom is capable of initiating the polymerization of various monomers, while the ethyl ester group can be retained as a feature of the resulting polymer or modified in subsequent reaction steps.
The primary application of this compound in this context is as an initiator for ATRP. cmu.edu In this process, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst, typically a copper complex, to generate a radical that can add to a monomer. cmu.edursc.org This method allows for the controlled growth of polymer chains, resulting in polymers with predetermined molecular weights and low polydispersity. cmu.edutcichemicals.com This control is essential for creating advanced materials such as block copolymers, star polymers, and polymer brushes on surfaces. cmu.edunih.gov For instance, polymers can be grown directly from a surface functionalized with molecules similar to this compound to create polymer brushes, which can alter the surface properties of materials.
In the realm of nanomaterials, this compound is a precursor for creating functionalized nanoparticles and bio-hybrid materials. ambeed.com One notable application is in the surface functionalization of exosomes, which are nanoscale vesicles used in drug delivery. nih.gov By using initiators derived from or similar to this compound, biocompatible polymers can be "grafted" from the exosome surface via photo-mediated ATRP. nih.gov This polymer coating enhances the stability of the exosomes and can increase their circulation time in the bloodstream, improving their therapeutic potential. nih.gov
| Material Synthesized | Polymerization/Synthesis Method | Role of this compound or Similar Bromo-initiators |
| Functionalized Polymers | Atom Transfer Radical Polymerization (ATRP) | Initiator for controlled polymer chain growth |
| Block Copolymers | Atom Transfer Radical Polymerization (ATRP) | Initiator for the first block, allowing sequential monomer addition |
| Exosome Polymer Hybrids (EPHs) | Photo-mediated Atom Transfer Radical Polymerization (ATRP) | Surface-grafted initiator to grow polymer chains from the exosome |
Development of Fine Chemicals for Industrial Applications (e.g., Fragrances, Dyes)
This compound is a versatile intermediate in the synthesis of high-value fine chemicals, particularly insect pheromones, which are used in agriculture for pest management. Its linear nine-carbon chain and terminal bromine atom make it an ideal starting material for building the specific molecular architectures of these complex signaling molecules.
A significant application is in the synthesis of components for the sex pheromones of agricultural pests. For example, it has been used as a key precursor in the synthesis of pheromones for insects such as the fall armyworm (Spodoptera frugiperda) and in the preparation of intermediates for other complex natural products. nih.govnyxxb.cn The synthesis often involves a Wittig reaction or similar coupling methods where the nine-carbon backbone of this compound is extended.
One documented synthesis involves the conversion of this compound into a phosphonium (B103445) salt. nih.gov This is achieved by reacting it with triphenylphosphine (B44618) in a solvent like acetonitrile. nih.gov The resulting phosphonium salt can then be used in a Wittig reaction with an appropriate aldehyde to form a carbon-carbon double bond at a specific position, a common structural feature in many insect pheromones. nih.govnyxxb.cn For example, this strategy has been employed to create (Z)-dodec-7-enoate, an intermediate that can be reduced to form the pheromone component (Z)-dodec-7-en-1-ol. nyxxb.cn
While its use in pheromone synthesis is well-established, its application in the synthesis of commercial fragrances and dyes is less documented in publicly available research. However, its properties as a functionalized long-chain ester suggest potential as a modifier or building block in the fragrance industry, though specific examples are not prevalent.
| Fine Chemical/Intermediate | Application | Role of this compound |
| (9-Ethoxy-9-oxononyl)triphenylphosphonium bromide | Wittig Reagent Intermediate | Starting material for phosphonium salt formation |
| Ethyl (Z)-dodec-7-enoate | Pheromone Intermediate | Provides the C9 backbone for chain extension via Wittig reaction |
| Insect Pheromones | Pest Management | Key precursor molecule in multi-step syntheses |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Ethyl 9-bromononanoate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (¹H) NMR Applications in Stereochemical Elucidation and Reaction Monitoring
Proton (¹H) NMR spectroscopy is instrumental in confirming the identity and purity of this compound. The spectrum provides characteristic signals for the protons within the molecule, with their chemical shifts, splitting patterns (multiplicity), and coupling constants offering a wealth of structural information. Since this compound is an achiral molecule, stereochemical elucidation is not applicable. However, ¹H NMR is a powerful tool for monitoring the progress of reactions in which it is either a reactant or a product. For instance, in its synthesis from 9-bromononanoic acid and ethanol (B145695), the appearance of the characteristic quartet of the ethyl ester's -OCH₂- group and the disappearance of the carboxylic acid proton signal would signify reaction completion nih.gov.
Detailed ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) as a solvent is presented below. nih.gov The assignments correspond to the proton positions in the chemical structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 4.13 | Quartet | 7.1 | -OCH₂ CH₃ |
| 3.41 | Triplet | 6.8 | Br-CH₂ - |
| 2.29 | Triplet | 7.6 | -CH₂ COO- |
| 1.85 | Multiplet | Br-CH₂CH₂ - | |
| 1.62 | Multiplet | -CH₂ CH₂COO- | |
| 1.42 | Multiplet | Br-CH₂CH₂CH₂ - | |
| 1.29-1.36 | Multiplet | -(CH₂)₄- (central methylene (B1212753) groups) | |
| 1.26 | Triplet | 7.2 | -OCH₂CH₃ |
Data sourced from a 400 MHz spectrometer. nih.gov
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis and Functional Group Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete accounting of the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon, clearly distinguishing the carbonyl carbon of the ester, the carbons bonded to electronegative oxygen and bromine atoms, and the aliphatic chain carbons. nih.gov
The following table summarizes the experimental ¹³C NMR chemical shifts for this compound. nih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 174.07 | C =O |
| 60.40 | -OC H₂CH₃ |
| 34.54 | -C H₂COO- |
| 34.20 | Br-C H₂- |
| 32.99 | Br-CH₂C H₂- |
| 29.27 | Aliphatic -CH₂- |
| 29.22 | Aliphatic -CH₂- |
| 28.77 | -C H₂CH₂COO- |
| 28.30 | Br-CH₂CH₂C H₂- |
| 25.12 | Aliphatic -CH₂- |
| 14.48 | -OCH₂C H₃ |
Data sourced from a 100 MHz spectrometer in CDCl₃. nih.gov
Advanced NMR Techniques for Complex Reaction Mixture Analysis and Quantitative Studies
While standard 1D ¹H and ¹³C NMR are sufficient for the characterization of pure this compound, more complex analytical challenges require advanced NMR techniques. uni.lu In research where this compound is part of a complex reaction mixture, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals, especially for identifying side-products or intermediates. researchgate.net For instance, a COSY spectrum would reveal proton-proton coupling networks, while HSQC and HMBC would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These methods are crucial for the structural elucidation of novel compounds synthesized from this compound. Furthermore, quantitative NMR (qNMR) could be employed for the precise determination of the concentration of this compound in a solution without the need for a specific analytical standard of the same compound, by using an internal standard of known concentration.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) in Elucidating Novel Reaction Products
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org For this compound (C₁₁H₂₁BrO₂), the theoretical monoisotopic mass is 264.07248 Da. uni.lu HRMS can confirm this with a high degree of confidence. When this compound is used as a starting material for the synthesis of new, unknown compounds, HRMS is a critical tool. By providing the exact mass of a novel reaction product, researchers can determine its molecular formula, which is a crucial first step in the process of structural elucidation. rsc.org
Applications in Tracking Reaction Progress and Impurity Profiling
Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is widely used to monitor the progress of chemical reactions. rsc.org For example, in the synthesis of Ethyl 9-oxononanoate (B1257084) from this compound, an analyst could track the consumption of the starting material (m/z ~264, 266 for the bromine isotopes) and the formation of the product by taking small aliquots of the reaction mixture over time. nih.gov
This same methodology is applied to impurity profiling, a critical aspect of chemical quality control. thermofisher.comlcms.cz By using sensitive GC-MS or LC-MS methods, it is possible to detect, identify, and quantify trace-level impurities in a sample of this compound. chimia.ch These impurities could include unreacted starting materials (e.g., 9-bromononanoic acid), byproducts from the synthesis, or degradation products. The fragmentation patterns of these impurities in the mass spectrometer can help in their structural identification, ensuring the final product meets the required purity standards for its intended research application.
Chromatographic Methods for Purification and Quantitative Analysis
In the synthesis and application of this compound, achieving high purity and accurately verifying reaction products are paramount. Chromatographic techniques are indispensable tools for these purposes, allowing for the effective separation of the target compound from starting materials, byproducts, and other impurities. The selection of a specific chromatographic method depends on the scale of the separation and the analytical goal, whether it is for quantitative purity assessment or for preparative isolation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Outcome Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.educhromatographyonline.com It is a cornerstone for the analysis of volatile and thermally stable compounds like this compound. In research and commercial settings, GC is frequently cited as the method for purity validation, with suppliers often guaranteeing a minimum purity of 95% as determined by GC. calpaclab.comduksanchemical.com
The process begins with the injection of a dissolved sample into the gas chromatograph. The sample is vaporized and carried by an inert gas, such as helium or nitrogen, through a long, coiled column. etamu.edu The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column's inner surface. For long-chain esters and brominated compounds, columns like a TR-5MS or similar are often employed. thermofisher.comresearchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. etamu.edu Factors such as the column type, carrier gas flow rate, and oven temperature program are critical parameters that can be adjusted to achieve optimal separation. etamu.edu
As the separated components exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each component. etamu.educhromatographyonline.com This spectrum serves as a molecular fingerprint, allowing for unambiguous structural confirmation. For this compound, key fragments would correspond to the loss of the ethoxy group (-OCH2CH3), cleavage of the alkyl chain, and the characteristic isotopic pattern of bromine.
GC-MS is not only used for final purity assessment but also for monitoring the progress of a reaction. rsc.org By analyzing small aliquots from a reaction mixture over time, researchers can determine the consumption of starting materials (like 9-bromononanoic acid) and the formation of the desired ester, this compound. rsc.org This allows for the optimization of reaction conditions and determination of the reaction endpoint.
Table 1: Illustrative GC-MS Parameters for Analysis of Brominated Esters
| Parameter | Description | Example Value/Condition |
| Instrument | Combined Gas Chromatograph and Mass Spectrometer | Thermo Scientific DFS with TRACE GC Ultra or similar thermofisher.com |
| GC Column | Capillary column for separating components | TR-5MS (5% phenyl polysiloxane), 15 m x 0.25 mm ID, 0.1 µm film thermofisher.com |
| Carrier Gas | Inert gas to move sample through the column | Helium at a constant flow rate (e.g., 1 mL/min) thermofisher.com |
| Injector | Vaporizes the sample for introduction to the column | Split/splitless injector at 280 °C thermofisher.com |
| Oven Program | Temperature gradient to elute compounds | Initial temp 120°C, ramp to 330°C thermofisher.com |
| MS Detector | Ionizes and detects separated compounds | Electron Ionization (EI) at 70 eV |
| Analysis Mode | Method of data acquisition | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis chromatographyonline.com |
Flash Column Chromatography for Efficient Product Isolation and Purification
When a synthesis yields a mixture of products, or when unreacted starting materials need to be removed on a preparative scale, flash column chromatography is a widely used and efficient purification technique. nih.gov It is a modification of traditional column chromatography that uses pressure to speed up the flow of the solvent through the column, significantly reducing purification time.
The fundamental principle involves separating compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase. rochester.edu For this compound, a non-polar compound, normal-phase chromatography is typically employed.
Stationary Phase: The most common stationary phase is silica (B1680970) gel, a polar adsorbent. rochester.eduresearchgate.net The crude mixture containing this compound is loaded onto the top of the silica gel column.
Mobile Phase (Eluent): A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. A common strategy for compounds like this compound is to use a binary solvent system consisting of a non-polar solvent, such as hexane (B92381) or heptane, and a slightly more polar solvent, like ethyl acetate (B1210297) or acetone. nih.govresearchgate.net The separation relies on the polarity difference between the compounds in the mixture. Less polar compounds have a weaker interaction with the silica gel and travel down the column more quickly with the non-polar mobile phase. More polar impurities will adhere more strongly to the silica and elute later.
The ideal solvent ratio is typically determined beforehand using thin-layer chromatography (TLC) to ensure good separation between the desired product and impurities. youtube.com In many cases, a gradient elution is used, where the polarity of the mobile phase is gradually increased over the course of the separation (e.g., by increasing the percentage of ethyl acetate in hexane). rochester.edu This allows for the efficient elution of first the non-polar product and subsequently the more polar impurities, resulting in a high-purity isolated product. For instance, a mixture of ethyl acetate and hexanes is a common choice for purifying esters. nih.gov
The fractions exiting the column are collected and analyzed (often by TLC or GC-MS) to identify those containing the pure this compound. These pure fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified product.
Table 2: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Description | Typical Implementation |
| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel (e.g., 230-400 mesh) rochester.edu |
| Mobile Phase | The solvent system that moves through the column. | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate) nih.gov |
| Elution Mode | The method of applying the mobile phase. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) rochester.edu |
| Sample Loading | How the crude product is applied to the column. | Dissolved in a minimal amount of mobile phase or adsorbed onto a small amount of silica ("dry loading") rochester.edu |
| Fraction Collection | Collecting the eluting solvent in separate portions. | Manual or automated collection of fractions. |
| Analysis | Monitoring the composition of collected fractions. | Thin-Layer Chromatography (TLC) or GC-MS. youtube.com |
Theoretical and Computational Chemistry Studies of Ethyl 9 Bromononanoate
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule like Ethyl 9-bromononanoate. samipubco.comresearchgate.netnih.govarabjchem.orgaspbs.com Such studies would typically involve the calculation of various molecular properties to predict its behavior in chemical reactions.
A key area of investigation for this compound would be its reactivity in nucleophilic substitution (SN2) reactions, owing to the presence of a terminal bromine atom. mdpi.compnas.orgscribd.comsciforum.net Computational studies on analogous alkyl halides often focus on calculating reactivity descriptors. samipubco.com For this compound, these calculations would provide insight into its electrophilic nature at the carbon atom bonded to the bromine.
Furthermore, quantum chemical methods are employed to locate and characterize transition state structures for reactions. mit.eduarxiv.orgpennylane.aichemrxiv.orgscribd.com For a reaction involving this compound, this would involve modeling the pathway of an incoming nucleophile and the departing bromide ion to determine the energy barrier of the reaction.
A hypothetical data table for calculated electronic properties might include:
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment (Debye) | Data not available | DFT/B3LYP/6-31G |
| HOMO Energy (eV) | Data not available | DFT/B3LYP/6-31G |
| LUMO Energy (eV) | Data not available | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (eV) | Data not available | DFT/B3LYP/6-31G |
| Mulliken Charge on C9 | Data not available | DFT/B3LYP/6-31G |
| Mulliken Charge on Br | Data not available | DFT/B3LYP/6-31G |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules. numberanalytics.comnih.govmun.camdpi.comslideshare.net The long alkyl chain of this compound allows for a multitude of conformational isomers, and MD simulations can provide insights into their relative energies and the dynamics of their interconversion.
The study of intermolecular interactions is also crucial, particularly for understanding the behavior of this compound in different solvent environments or in the presence of other reactants. scholaris.camdpi.comacs.orgrsc.orgresearchgate.net MD simulations can model the interactions between the ester and bromo functionalities with surrounding molecules, which influences its solubility and reactivity.
A representative data table from a conformational analysis study could present the relative energies of different conformers:
| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |
| Anti | 180 | Data not available |
| Gauche | 60 | Data not available |
| ... | ... | Data not available |
Mechanistic Probing and Reaction Pathway Prediction via Computational Modeling
Computational modeling plays a significant role in elucidating reaction mechanisms and predicting favorable reaction pathways. mit.edusmu.edursc.orgnih.govchemrxiv.org For this compound, a primary focus would be the detailed study of its SN2 reactions. mdpi.communi.czpnas.orgscribd.comsciforum.netresearchgate.net Computational models can map out the potential energy surface of a reaction, identifying intermediates and transition states, and thereby providing a step-by-step understanding of the reaction mechanism.
By comparing the energy barriers for different potential pathways, computational chemistry can predict the most likely course of a reaction under specific conditions. This is particularly valuable for designing new synthetic routes or for understanding the factors that control the outcome of a reaction.
A summary table for a mechanistic study might look like this:
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |
| Nucleophilic Attack | This compound + Nu⁻ | Data not available | [Nu...C9H18...Br]⁻ |
| Bromide Departure | [Nu...C9H18...Br]⁻ | Data not available | Product + Br⁻ |
Future Research Directions and Emerging Paradigms
Innovations in Green and Sustainable Synthesis of Ethyl 9-bromononanoate
The future of chemical synthesis for compounds like this compound is increasingly geared towards green and sustainable practices. Traditional methods, such as the Hunsdiecker-Borodin reaction, often rely on heavy metal salts and halogenated solvents. acs.orgd-nb.info Emerging research, however, points toward more environmentally benign alternatives.
One promising area is the development of "green Hunsdiecker reactions" that avoid toxic molecular halogens and heavy metals by using substitutes in more eco-friendly solvents. researchgate.net Another significant advancement is the use of photoredox catalysis for decarboxylative halogenation. rsc.orgnih.gov These methods can proceed under mild conditions, often using light as a catalyst, which presents a sustainable alternative to harsh chemical reagents. rsc.orgnih.gov
Biocatalysis offers a particularly compelling green pathway. Enzymes, such as lipases, are highly efficient in catalyzing esterification and transesterification reactions under mild conditions and can function in non-aqueous systems, which is advantageous for producing esters. rsc.orgresearchgate.netmdpi.comwur.nl Furthermore, fatty acid photodecarboxylases (FAPs) are enzymes that can catalyze the decarboxylation of long-chain fatty acids, a process that could be engineered for the synthesis of precursors to this compound. nih.gov
| Synthesis Parameter | Traditional Method (e.g., Hunsdiecker) | Emerging Green Alternative (e.g., Photocatalysis/Biocatalysis) |
| Catalyst/Reagent | Heavy metal salts (e.g., Silver), Bromine | Metal-free organic photocatalysts, Enzymes (e.g., Lipases) |
| Solvent | Halogenated solvents (e.g., Carbon Tetrachloride) | Greener solvents, solvent-free conditions |
| Energy Input | Reflux/High heat | Visible light, mild temperatures |
| Byproducts | Stoichiometric metal salts | Minimal, often recyclable catalysts |
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency
Flow Chemistry: The transition from batch to continuous flow processing is a major paradigm shift. evonik.com Flow chemistry offers superior heat and mass transfer, leading to improved selectivity and yield. evonik.com This technology allows for faster process screening, consistent product quality, and the safe handling of potentially hazardous intermediates, making it ideal for scaling up production. evonik.comnoelresearchgroup.com
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants in immiscible phases, which is common in the synthesis of haloalkanoates. ijstr.org By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, it is possible to transport an anion from an aqueous phase to an organic phase where the reaction occurs. ijstr.orgptfarm.pl This enhances reaction rates and allows for the use of inexpensive inorganic bases, making the process more economical and efficient. ptfarm.plmdpi.com
Advanced Catalytic Systems: Beyond traditional acid catalysis, new systems are being explored for the esterification step. Boron-based catalysts, for example, are attractive due to their low toxicity. rsc.org Additionally, photocatalytic systems are being developed not only for the bromination step but also for the esterification itself, offering novel, light-induced pathways that can operate under mild conditions. acs.org
| Technology | Principle | Advantage for Synthesis |
| Flow Chemistry | Continuous processing in microreactors or packed-bed reactors. | Enhanced safety, better process control, improved yield and selectivity, easy scale-up. evonik.com |
| Phase-Transfer Catalysis | Facilitates reaction between reagents in separate, immiscible phases. | Increased reaction rates, use of inexpensive reagents, milder conditions. ijstr.orgptfarm.pl |
| Photocatalysis | Use of light to activate a catalyst and drive a chemical reaction. | High selectivity, mild reaction conditions, access to unique reaction pathways. rsc.orgacs.org |
Expanded Applications in Medicinal Chemistry and Functional Materials Science
This compound is a valuable bifunctional molecule, containing both an ester and a terminal bromide, which makes it a versatile building block. Future research is poised to expand its use in high-value applications.
In Medicinal Chemistry , ω-bromo fatty acid esters are crucial intermediates. The parent acid of the title compound, 9-Bromononanoic acid, is used to synthesize Rumenic Acid, a fatty acid with potential health benefits. chemicalbook.com The terminal bromine atom allows for nucleophilic substitution, enabling the attachment of this nine-carbon lipid chain to various pharmacophores. This is a key strategy for modifying the lipophilicity of drug candidates to improve their pharmacokinetic profiles. For instance, related long-chain bromo-esters have been utilized in the synthesis of potent and effective SHP2 inhibitors. sci-hub.se
In Functional Materials Science , the dual functionality of this compound is highly advantageous. The terminal bromide can initiate polymerization reactions or serve as a grafting point to modify polymer surfaces. The ester group can be hydrolyzed or transesterified. This opens up possibilities for creating specialty polymers, such as polyesters and polyamides, with tailored properties. mdpi.comwur.nl These materials could find use in biomedical applications, including drug delivery systems and tissue engineering, where biocompatibility and biodegradability are essential. wur.nl
| Field | Role of this compound | Potential End Product/Application |
| Medicinal Chemistry | Linker/Lipid tail precursor. | Modified drug candidates with improved solubility/permeability, SHP2 inhibitors. sci-hub.se |
| Functional Materials | Monomer or grafting agent. | Specialty polyesters, surface-modified polymers, biodegradable materials. mdpi.com |
| Agrochemicals | Precursor for complex molecules. | Synthesis of pheromones for pest management. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical synthesis from a trial-and-error process to a data-driven science. This paradigm is highly applicable to the synthesis of this compound.
Reaction Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) with greater speed and material efficiency than traditional methods like Design of Experiments (DoE). rsc.orgacs.org By training on experimental data, these models can predict the conditions that will maximize yield and minimize impurities. mdpi.comresearchgate.net
Catalyst Design and Selectivity Prediction: A significant challenge in synthesis is predicting how a catalyst will behave. ML models can be trained to predict catalyst performance and regioselectivity in C-H functionalization and other reactions. rsc.orgumich.edu This allows for the in silico screening of potential catalysts before any experiments are run, accelerating the discovery of more efficient systems for bromination or esterification. chemrxiv.orgchinesechemsoc.org
| AI/ML Application | Function | Impact on this compound Synthesis |
| Retrosynthesis | Proposes synthetic pathways from target to starting materials. mit.edu | Identifies the most efficient and cost-effective production routes. |
| Reaction Optimization | Predicts optimal reaction conditions for yield and purity. acs.org | Reduces development time and waste; improves process robustness. |
| Catalyst Design | Screens virtual catalyst libraries to predict performance. umich.edu | Accelerates the discovery of novel, highly efficient catalysts. |
| Selectivity Prediction | Predicts the most likely site of reaction on a molecule. chemrxiv.orgacs.org | Guides the design of selective bromination processes, minimizing side products. |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use H NMR to confirm ester formation (e.g., triplet δ 4.1 ppm for -CH2-O-; δ 1.3 ppm for ethyl group). C NMR identifies carbonyl (δ ~170 ppm) and brominated carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (m/z calculated for C11H21BrO2: 289.07) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br bond (~650 cm⁻¹) .
Advanced: How can kinetic studies resolve contradictions in reaction mechanisms involving this compound?
Methodological Answer :
Discrepancies in mechanistic pathways (e.g., SN2 vs. radical pathways) can be addressed via:
- Rate Monitoring : Track bromine displacement kinetics using GC-MS or H NMR to infer transition states .
- Isotopic Labeling : Introduce O in the ester group to trace nucleophilic attack sites .
- Computational Modeling : Density Functional Theory (DFT) simulations compare activation energies of proposed mechanisms .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Q. Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent purity) to isolate variables .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .
- Environmental Controls : Document storage conditions (e.g., inert atmosphere, -20°C) to assess degradation pathways .
Methodological: What protocols ensure reproducibility in experiments using Ethyl 9-bromonanoate?
Q. Methodological Answer :
- Detailed Documentation : Record batch-specific data (CAS: 28598-81-4, purity ≥97%) and supplier information .
- Standardized Assays : Use validated HPLC or GC methods with internal standards (e.g., deuterated analogs) .
- Peer Review : Share raw data and spectral files via repositories (e.g., ChemRxiv) for independent validation .
Data Analysis: What statistical approaches are appropriate for interpreting reaction yield variability?
Q. Methodological Answer :
- Error Analysis : Calculate standard deviations from triplicate trials to distinguish random vs. systematic errors .
- Regression Models : Correlate yields with variables like temperature or catalyst loading .
- Significance Testing : Apply t-tests (p < 0.05) to compare alternative synthetic routes .
Stability: How do storage conditions impact this compound’s stability?
Q. Methodological Answer :
Q. Methodological Answer :
- Impact Analysis : Trace impurities (e.g., free Br⁻) can catalyze side reactions; quantify via ICP-MS .
- Purification Thresholds : Aim for ≥97% purity (by GC) to minimize crosslinking defects in polymers .
Applications: What role does this compound play in synthesizing bioactive compounds?
Q. Methodological Answer :
- Intermediate Utility : It serves as a precursor for ω-bromo fatty acids used in lipidomics and drug delivery systems .
- Functionalization : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups .
Safety: What handling protocols mitigate risks associated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
